![molecular formula C23H17N3O3 B4075205 N-dibenzo[b,d]furan-3-yl-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide](/img/structure/B4075205.png)
N-dibenzo[b,d]furan-3-yl-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide
Overview
Description
N-dibenzo[b,d]furan-3-yl-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide, also known as DBF-Pht, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has shown promising results in various fields, including pharmacology, biochemistry, and physiology.
Mechanism of Action
The mechanism of action of N-dibenzo[b,d]furan-3-yl-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide is not fully understood. However, it has been proposed that it acts by inhibiting the activity of certain enzymes, such as COX-2 and LOX, which are involved in the inflammatory response. N-dibenzo[b,d]furan-3-yl-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2), which is a transcription factor that regulates the expression of genes involved in the antioxidant response.
Biochemical and Physiological Effects:
N-dibenzo[b,d]furan-3-yl-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N-dibenzo[b,d]furan-3-yl-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-dibenzo[b,d]furan-3-yl-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide has been shown to increase the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1), which protects cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-dibenzo[b,d]furan-3-yl-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide in lab experiments is its ability to inhibit the activity of certain enzymes, such as COX-2 and LOX, which are involved in the inflammatory response. This makes it a useful tool for studying the role of inflammation in various diseases. However, one of the limitations of using N-dibenzo[b,d]furan-3-yl-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on N-dibenzo[b,d]furan-3-yl-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide. One area of interest is its potential use in the treatment of cancer. N-dibenzo[b,d]furan-3-yl-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide has been shown to induce apoptosis in cancer cells, and further research is needed to determine its efficacy as a cancer treatment. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. N-dibenzo[b,d]furan-3-yl-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide has been shown to activate the Nrf2 pathway, which has been implicated in the pathogenesis of neurodegenerative diseases. Further research is needed to determine the potential of N-dibenzo[b,d]furan-3-yl-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide as a neuroprotective agent.
Scientific Research Applications
N-dibenzo[b,d]furan-3-yl-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide has been extensively studied for its potential use in scientific research. It has been shown to have anti-inflammatory, antitumor, and antioxidant properties. N-dibenzo[b,d]furan-3-yl-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
properties
IUPAC Name |
N-dibenzofuran-3-yl-2-(3-methyl-4-oxophthalazin-1-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O3/c1-26-23(28)18-8-3-2-6-15(18)19(25-26)13-22(27)24-14-10-11-17-16-7-4-5-9-20(16)29-21(17)12-14/h2-12H,13H2,1H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLPQQLHKGGSAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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